molecular formula C20H21N3O4 B7509570 N-(4-acetylphenyl)-5-nitro-2-piperidin-1-ylbenzamide

N-(4-acetylphenyl)-5-nitro-2-piperidin-1-ylbenzamide

Cat. No.: B7509570
M. Wt: 367.4 g/mol
InChI Key: NSELKIXVZIBTJM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-nitro-2-piperidin-1-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an acetylphenyl group at the nitrogen atom, a nitro group at the fifth position, and a piperidinyl group at the second position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-nitro-2-piperidin-1-ylbenzamide typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the acylation of the aromatic ring to attach the acetyl group. The final step involves the formation of the amide bond by reacting the intermediate with piperidine under appropriate conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-nitro-2-piperidin-1-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of alcohols from the acetyl group.

    Substitution: Introduction of halogens or other substituents on the aromatic ring.

Scientific Research Applications

N-(4-acetylphenyl)-5-nitro-2-piperidin-1-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-nitro-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The nitro group and piperidinyl moiety play crucial roles in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

N-(4-acetylphenyl)-5-nitro-2-piperidin-1-ylbenzamide can be compared with other similar compounds such as:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of the nitro group and piperidinyl moiety in this compound distinguishes it from its analogs, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-nitro-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14(24)15-5-7-16(8-6-15)21-20(25)18-13-17(23(26)27)9-10-19(18)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSELKIXVZIBTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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